1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone hydrochloride
Description
This compound features a piperazine core substituted with a 2-cyclopropyl-2-hydroxyethyl group at the 4-position and a 2-methoxyphenoxy ethanone moiety. The hydrochloride salt enhances solubility and stability. The cyclopropyl group confers steric and electronic effects, while the 2-methoxyphenoxy group may influence pharmacokinetics through hydrogen bonding and lipophilicity modulation. The molecular formula is estimated as C₁₈H₂₅N₂O₄·HCl (molar mass ≈ 377.0 g/mol).
Properties
IUPAC Name |
1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-23-16-4-2-3-5-17(16)24-13-18(22)20-10-8-19(9-11-20)12-15(21)14-6-7-14;/h2-5,14-15,21H,6-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWVJVSROSOOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC(C3CC3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Piperazine Derivatives
Key Observations :
- The 2-methoxyphenoxy ethanone moiety differs from chloro () or pyrrole-linked () groups, likely altering electronic properties and target selectivity.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Observations :
Research Findings and Therapeutic Potential
- The methoxy group may improve blood-brain barrier penetration.
- These compounds show broader antimicrobial activity.
- Hydroxypropyl-Pyrrole Derivatives () : The pyrrole linkage may target heme-containing enzymes or ion channels, common in antimalarial or anticonvulsant drugs.
Preparation Methods
Preparation of 4-(2-Cyclopropyl-2-hydroxyethyl)piperazine
Step 1: Cyclopropyl Grignard Addition
2-Cyclopropylethanol is synthesized via Grignard reaction between cyclopropylmagnesium bromide and ethylene oxide. The alcohol is subsequently oxidized to 2-cyclopropylacetaldehyde using manganese(IV) oxide in dichloromethane.
Step 2: Reductive Amination
The aldehyde undergoes reductive amination with piperazine using sodium cyanoborohydride in methanol, yielding 4-(2-cyclopropyl-2-hydroxyethyl)piperazine.
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Methanol | |
| Reducing Agent | NaBH3CN | |
| Temperature | 0–25°C | |
| Yield | 72–85% |
Synthesis of 2-(2-Methoxyphenoxy)acetic Acid
Step 1: Etherification
2-Methoxyphenol reacts with chloroacetic acid in alkaline conditions (K2CO3 in acetone) to form 2-(2-methoxyphenoxy)acetic acid.
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Base | K2CO3 | |
| Solvent | Acetone | |
| Temperature | Reflux (56°C) | |
| Yield | 88% |
Step 2: Activation as Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl2) to form the corresponding acid chloride, crucial for subsequent acylations.
Final Coupling and Salt Formation
Acylation of Piperazine Intermediate
The piperazine derivative is reacted with 2-(2-methoxyphenoxy)acetyl chloride in dichloromethane with triethylamine as a base.
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | CH2Cl2 | |
| Base | Et3N | |
| Temperature | 0°C → RT | |
| Yield | 65–78% |
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1.25 equiv) in ethanol, precipitating the hydrochloride salt.
Crystallization :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Acid | HCl (gas) | |
| Purity | >99% (HPLC) |
Analytical Characterization
Spectroscopic Data
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